Erythromycin estolate, European Pharmacopoeia (EP) Reference Standard
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Overview
Description
Erythromycin estolate is a macrolide antibiotic that is used to treat a variety of bacterial infections. It is a derivative of erythromycin, specifically the dodecyl sulfate ester of erythromycin propionate. The European Pharmacopoeia (EP) Reference Standard for erythromycin estolate is used in laboratory tests to ensure the quality and consistency of pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Erythromycin estolate is synthesized by esterifying erythromycin with propionic acid and then reacting it with dodecyl sulfate. The reaction typically involves the use of a strong acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of erythromycin estolate involves large-scale esterification and sulfonation processes. The raw materials, erythromycin and propionic acid, are reacted in large reactors under controlled conditions. The product is then purified through various techniques such as crystallization and filtration to obtain the final pharmaceutical-grade compound .
Chemical Reactions Analysis
Types of Reactions
Erythromycin estolate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in erythromycin estolate can be hydrolyzed under acidic or basic conditions, leading to the formation of erythromycin and propionic acid.
Oxidation: Erythromycin estolate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with reactions typically carried out at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst to enhance the reaction rate.
Major Products Formed
Hydrolysis: Erythromycin and propionic acid.
Oxidation: Oxidized derivatives of erythromycin.
Substitution: Substituted erythromycin derivatives with different functional groups.
Scientific Research Applications
Erythromycin estolate has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of assays.
Biology: Employed in microbiological studies to investigate the effects of antibiotics on bacterial growth and resistance mechanisms.
Medicine: Utilized in pharmacological research to study the pharmacokinetics and pharmacodynamics of erythromycin derivatives.
Mechanism of Action
Erythromycin estolate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the translocation of aminoacyl-tRNA and thus inhibiting the elongation of the peptide chain. This action effectively halts bacterial growth and replication. The primary molecular target is the bacterial ribosome, and the pathway involved is the inhibition of protein synthesis .
Comparison with Similar Compounds
Erythromycin estolate is compared with other erythromycin derivatives such as:
Erythromycin A: The parent compound, which is less stable and has a shorter half-life compared to erythromycin estolate.
Erythromycin ethylsuccinate: Another ester derivative with different pharmacokinetic properties.
Erythromycin stearate: A salt form of erythromycin with different solubility and absorption characteristics.
Erythromycin estolate is unique due to its improved stability and bioavailability, making it a preferred choice for certain clinical applications .
Properties
Molecular Formula |
C49H93NO17S |
---|---|
Molecular Weight |
1000.3 g/mol |
IUPAC Name |
(3S,4R,5R,6S,7S,9S,12R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dodecyl hydrogen sulfate |
InChI |
InChI=1S/C37H67NO13.C12H26O4S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-12H2,1H3,(H,13,14,15)/t18-,19+,20?,21+,22-,23-,24-,25?,26-,28+,29+,30+,31-,32-,34-,35-,36+,37?;/m0./s1 |
InChI Key |
SKDGGFHGLZBNBC-NIMBSKFASA-N |
Isomeric SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CCC1C([C@@H](C(C(=O)[C@H](C[C@]([C@H]([C@@H]([C@H]([C@@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
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